1,4-Dihydroxy-2-[(2-methoxyphenyl)methyl]anthracene-9,10-dione is an organic compound classified within the anthraquinone family. This compound is characterized by its unique structure, which includes two hydroxyl groups at positions 1 and 4, a methoxybenzyl group at position 2, and a quinone structure at positions 9 and 10. Anthraquinones are widely recognized for their vibrant colors and are extensively used in dyes, pigments, and as intermediates in organic synthesis. The compound's molecular formula is , with a molecular weight of approximately 360.4 g/mol .
The synthesis of 1,4-Dihydroxy-2-[(2-methoxyphenyl)methyl]anthracene-9,10-dione can be achieved through several methods, typically involving the functionalization of anthraquinone derivatives. The general synthetic pathway may include:
The reactions typically require controlled temperatures and specific pH conditions to ensure high yields and purity of the final product. Solvents such as dimethylformamide or dimethyl sulfoxide are often employed to facilitate the reaction.
The molecular structure of 1,4-Dihydroxy-2-[(2-methoxyphenyl)methyl]anthracene-9,10-dione can be represented using various chemical notation systems:
COC1=CC=CC=C1CC2=CC(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O
The compound features a polycyclic aromatic structure with distinct functional groups that contribute to its chemical reactivity and potential biological activities .
1,4-Dihydroxy-2-[(2-methoxyphenyl)methyl]anthracene-9,10-dione undergoes various chemical reactions typical of anthraquinone derivatives:
These reactions often require specific conditions such as temperature control and the presence of catalysts to optimize yield and selectivity.
The mechanism of action for 1,4-Dihydroxy-2-[(2-methoxyphenyl)methyl]anthracene-9,10-dione is particularly significant in biological contexts. This compound has been studied for its potential anticancer properties:
These mechanisms suggest that the compound may disrupt cellular processes in cancer cells, leading to apoptosis or cell cycle arrest.
1,4-Dihydroxy-2-[(2-methoxyphenyl)methyl]anthracene-9,10-dione exhibits several notable physical properties:
The chemical properties include:
Relevant data on melting point or boiling point may vary based on purity and specific experimental conditions but are essential for practical applications .
1,4-Dihydroxy-2-[(2-methoxyphenyl)methyl]anthracene-9,10-dione has several scientific uses:
This compound represents a promising area of research due to its unique structural characteristics and potential applications across multiple fields.
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3